molecular formula C6H4F3NOS B3221010 5-Trifluoromethylsulfanyl-3hpyridin-2-one CAS No. 1204234-51-4

5-Trifluoromethylsulfanyl-3hpyridin-2-one

Cat. No.: B3221010
CAS No.: 1204234-51-4
M. Wt: 195.16 g/mol
InChI Key: BLTJFNIDLCWSAL-UHFFFAOYSA-N
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Description

5-Trifluoromethylsulfanyl-3hpyridin-2-one is a pyridine-derived heterocyclic compound characterized by a pyridin-2-one core (a six-membered aromatic ring with a ketone group at position 2) and a trifluoromethylsulfanyl (-SCF₃) substituent at position 4. The trifluoromethylsulfanyl group is a sulfur-containing electron-withdrawing moiety, which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

5-(trifluoromethylsulfanyl)-3H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NOS/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTJFNIDLCWSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C=NC1=O)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101266995
Record name 5-[(Trifluoromethyl)thio]-2(3H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204234-51-4
Record name 5-[(Trifluoromethyl)thio]-2(3H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204234-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Trifluoromethyl)thio]-2(3H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Trifluoromethylsulfanyl-3hpyridin-2-one typically involves the introduction of the trifluoromethylsulfanyl group into the pyridin-2-one ring. One common method involves the reaction of a suitable pyridin-2-one precursor with a trifluoromethylsulfanyl reagent under controlled conditions. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

5-Trifluoromethylsulfanyl-3hpyridin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

5-Trifluoromethylsulfanyl-3hpyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Trifluoromethylsulfanyl-3hpyridin-2-one involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .

Comparison with Similar Compounds

Research Findings and Implications

  • Electron-Withdrawing Effects : The -SCF₃ group in this compound provides moderate electron withdrawal, balancing reactivity and stability. This contrasts with the stronger electron-deficient nature of analogs with -OSO₂CF₃ or -Cl groups .
  • Metabolic Stability : The -SCF₃ group is less prone to oxidative metabolism compared to -SCH₃, making it advantageous in drug design.
  • Synthetic Challenges : Analogs like the triflate-containing compound are more reactive but require careful handling due to their sensitivity to moisture and nucleophiles.

Biological Activity

5-Trifluoromethylsulfanyl-3H-pyridin-2-one is a chemical compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

5-Trifluoromethylsulfanyl-3H-pyridin-2-one is characterized by a trifluoromethylsulfanyl group attached to a pyridin-2-one ring. The molecular formula is C6H4F3NOSC_6H_4F_3NOS, with a molecular weight of approximately 195.16 g/mol. Its structure can be summarized as follows:

Property Details
IUPAC Name 5-(trifluoromethylsulfanyl)-3H-pyridin-2-one
CAS Number 1204234-51-4
Molecular Weight 195.16 g/mol
InChI Key BLTJFNIDLCWSAL-UHFFFAOYSA-N

The biological activity of 5-trifluoromethylsulfanyl-3H-pyridin-2-one is largely attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethylsulfanyl group enhances lipophilicity, allowing for better membrane penetration and potentially increasing the compound's binding affinity to specific receptors or enzymes.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation: It may modulate the activity of various receptors, influencing signaling pathways.

Biological Activity

Research indicates that 5-trifluoromethylsulfanyl-3H-pyridin-2-one exhibits a range of biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
  • Antifungal Activity: The compound has shown promise in inhibiting fungal growth, making it a candidate for antifungal drug development.
  • Cytotoxic Effects: Some studies indicate cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of 5-trifluoromethylsulfanyl-3H-pyridin-2-one:

  • Antimicrobial Study:
    • A study evaluated the effectiveness of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Antifungal Evaluation:
    • Research conducted on various fungal strains demonstrated that the compound exhibited inhibitory effects on Candida albicans, indicating its potential as an antifungal agent.
  • Cytotoxicity Assessment:
    • In vitro assays on cancer cell lines revealed that 5-trifluoromethylsulfanyl-3H-pyridin-2-one induced apoptosis in specific cell types, showcasing its potential for therapeutic applications in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-trifluoromethylsulfanyl-3H-pyridin-2-one, it can be compared with similar compounds:

Compound Key Differences
5-TrifluoromethylpyridineLacks the sulfanyl group; different reactivity profile
5-Chloro-2-(trifluoromethylthio)pyridineContains chlorine; different biological activity
2-(Trifluoromethylthio)pyridineDifferent position of trifluoromethylthio group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Trifluoromethylsulfanyl-3hpyridin-2-one
Reactant of Route 2
5-Trifluoromethylsulfanyl-3hpyridin-2-one

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